molecular formula C33H36N4O6 B1236116 Bilirubin XIIIalpha

Bilirubin XIIIalpha

Cat. No. B1236116
M. Wt: 584.7 g/mol
InChI Key: SJDJRWBCNPRKRW-IFADSCNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bilirubin XIIIalpha is a biladiene that is a linear tetrapyrrole and a regioisomer of bilirubin IXalpha, in which the dipyrroles are of endovinyl type only. It is a member of biladienes and a dicarboxylic acid.

Scientific Research Applications

Neuroprotective and Neurotoxic Effects

  • Bilirubin IXalpha, closely related to Bilirubin XIIIalpha, plays a dual role in the central nervous system, acting both as a neurotoxin at high levels and a neuroprotectant at lower concentrations due to its radical scavenging activities. The potential for pharmacological modulation of bilirubin production to enhance its protective actions or counteract toxic effects is of interest (Mancuso, 2017).

Cardiovascular Disease and Chronic Illnesses

  • Mildly elevated serum bilirubin levels are associated with reduced prevalence of chronic diseases, particularly cardiovascular diseases (CVDs). This suggests bilirubin's role as a biomarker for disease resistance and its potential in disease prevention, including other chronic conditions like cancer, Type 2 diabetes, and neurodegenerative diseases (Wagner et al., 2015).

Antioxidant Properties

  • Bilirubin's potent antioxidant properties are leveraged in various therapeutic strategies. For instance, observational studies indicate that mild hyperbilirubinemia can prevent oxidative stress-mediated diseases like CVD and diabetes. This has led to exploration of methods to increase serum bilirubin concentrations through lifestyle changes or specific pharmacological interventions (Vítek et al., 2019).

Immunomodulatory Activity

  • Bilirubin exhibits significant immunomodulatory effects. It inhibits antigen-specific and polyclonal T cell responses, potentially offering protection against autoimmune diseases like multiple sclerosis (Liu et al., 2008).

Metabolic Hormone Functions

  • Bilirubin may function as a metabolic hormone, influencing gene transcription via nuclear receptors. Low bilirubin levels, or hypobilirubinemia, have been associated with metabolic dysfunction and cardiovascular complications (Creeden et al., 2020).

Hepatic and Cellular Uptake

  • The mechanisms of hepatic and cellular uptake of bilirubin and its conjugates involve various membrane transporters, which are crucial in preventing hyperbilirubinemia and ensuring effective bilirubin clearance from the body (Cui et al., 2001).

Bilirubin in Plant Biology

  • Interestingly, bilirubin has been discovered in plants, such as in the arils of Strelitzia nicolai, indicating an unknown degradation pathway for plant cyclic tetrapyrroles. This discovery opens new avenues for research in plant biology (Pirone et al., 2009).

properties

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H36N4O6/c1-7-20-18(5)32(42)36-26(20)13-24-16(3)22(9-11-30(38)39)28(34-24)15-29-23(10-12-31(40)41)17(4)25(35-29)14-27-21(8-2)19(6)33(43)37-27/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,42)(H,37,43)(H,38,39)(H,40,41)/b26-13-,27-14-

InChI Key

SJDJRWBCNPRKRW-IFADSCNNSA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C=C)C)C)CCC(=O)O)/C=C/4\NC(=O)C(=C4C=C)C

SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C)C=C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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